molecular formula C13H21N5O B11732634 2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11732634
M. Wt: 263.34 g/mol
InChI Key: ABSQKTZBKKGQRR-UHFFFAOYSA-N
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Description

2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound that features a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide.

    Amination: The alkylated pyrazole undergoes amination with a suitable amine to introduce the amino group.

    Hydroxylation: Finally, the compound is hydroxylated to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl derivatives: These compounds share a similar core structure but differ in their functional groups.

    Pyrazole-based compounds: Other pyrazole derivatives with varying substituents.

Uniqueness

2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual pyrazole rings and the presence of both amino and hydroxyl groups make it versatile for various applications.

Properties

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

IUPAC Name

2-[3-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H21N5O/c1-10(2)18-9-12(11(3)15-18)8-14-13-4-5-17(16-13)6-7-19/h4-5,9-10,19H,6-8H2,1-3H3,(H,14,16)

InChI Key

ABSQKTZBKKGQRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=NN(C=C2)CCO)C(C)C

Origin of Product

United States

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